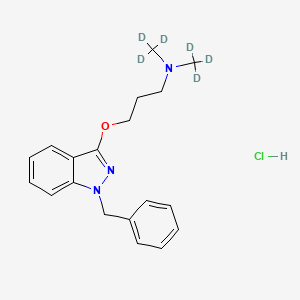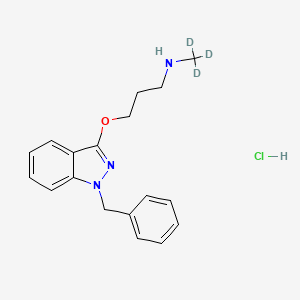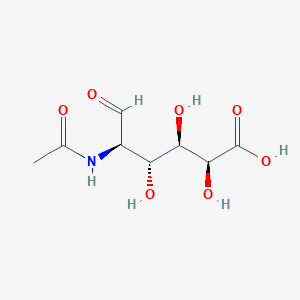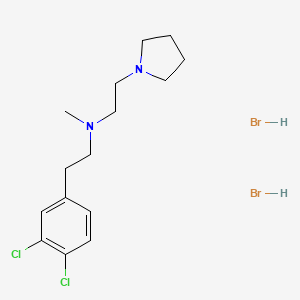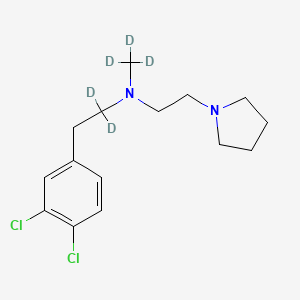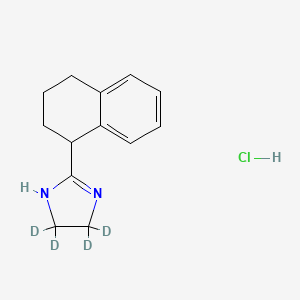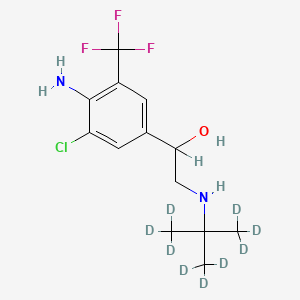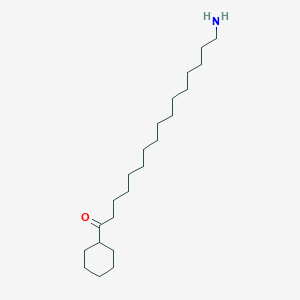
N-Cyclohexanecarbonylpentadecylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexanecarbonylpentadecylamine, also known as N-pentadecyl-cyclohexanecarboxamide, is a ketone . It is an inhibitor of N-Acylethanolamine hydrolyzing acid amidase (NAAA) with an IC50 of 4.5 μM . This compound can be used in the research of inflammation and pain .
Synthesis Analysis
The synthesis of this compound has been described in various scientific papers . The compound has been shown to inhibit the acid amidase from rat lung with an IC50 of 4.5 microM, without inhibiting FAAH at concentrations up to 100 microM . The inhibition was reversible and non-competitive .
Molecular Structure Analysis
The molecular formula of this compound is C22H43NO . The compound has a molecular weight of 337.6 g/mol .
Chemical Reactions Analysis
This compound is known to inhibit the acid amidase from rat lung with an IC50 of 4.5 microM, without inhibiting FAAH at concentrations up to 100 microM . The inhibition was reversible and non-competitive . This compound also inhibited the acid amidase in intact alveolar macrophages .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.6 g/mol . The compound has a XLogP3-AA of 7.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 16 . The exact mass of the compound is 337.334464995 g/mol . The compound has a topological polar surface area of 43.1 Ų . The heavy atom count is 24 .
Wissenschaftliche Forschungsanwendungen
N-Cyclohexanecarbonylpentadecylamine is identified as a selective inhibitor for an acid amidase that hydrolyzes N-acylethanolamines, distinguishing it from fatty acid amide hydrolase. This makes it a useful tool in physiological studies and for differentiating between these enzymes in various tissues and cells (Tsuboi et al., 2004).
In the field of analytical toxicology, arylcyclohexylamines, which are structurally related to this compound, have been studied for their psychoactive properties. These substances, often marketed as "research chemicals," have been analyzed using various chromatography and spectroscopy techniques, contributing to our understanding of new psychoactive substances (De Paoli et al., 2013).
Studies have also focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, which includes compounds structurally similar to this compound. These are key in the identification of new substances of abuse and understanding their chemical properties (Wallach et al., 2016).
In the context of chemical bonding, the addition of n-propylamine, a compound related to this compound, has been studied for enhancing silanization processes. This research contributes to our understanding of interfacial bonding and stability in chemical compounds (Chen & Brauer, 1982).
Wirkmechanismus
- Acid amidase is an enzyme responsible for hydrolyzing N-acylethanolamines, including bioactive compounds like anandamide (N-arachidonoylethanolamine) .
- Unlike fatty acid amide hydrolase (FAAH), which operates at alkaline pH, this acid amidase specifically functions under acidic conditions .
- This inhibition affects downstream signaling pathways involving N-acylethanolamines, which play roles in inflammation and pain .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
16-amino-1-cyclohexylhexadecan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVGWQDLAVSRHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700528 |
Source


|
| Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
702638-84-4 |
Source


|
| Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes N-Cyclohexanecarbonylpentadecylamine a useful tool in studying N-acylethanolamine metabolism?
A1: this compound acts as a selective inhibitor of the acid amidase responsible for degrading N-acylethanolamines like Anandamide. [] This selectivity is crucial because it allows researchers to differentiate the activity of this acid amidase from Fatty Acid Amide Hydrolase (FAAH), another enzyme involved in N-acylethanolamine hydrolysis but with an alkaline pH optimum. [] By using this compound, researchers can specifically inhibit the acid amidase pathway, enabling a clearer understanding of each enzyme's individual contribution to N-acylethanolamine metabolism in various tissues and cells. []
Q2: How does this compound inhibit the acid amidase?
A2: The research indicates that this compound inhibits the acid amidase in a reversible and non-competitive manner. [] This suggests that it doesn't compete with the substrate (N-acylethanolamines) for the active site. Instead, it likely binds to an allosteric site on the enzyme, altering the enzyme's conformation and hindering its catalytic activity. [] Further studies are needed to fully elucidate the exact binding mechanism and the specific interactions between this compound and the acid amidase.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

